Cas no 1314788-06-1 (1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid)

1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid
- 1314788-06-1
- EN300-1832043
-
- インチ: 1S/C12H11NO2/c14-11(15)12(5-6-12)9-2-1-3-10-8(9)4-7-13-10/h1-4,7,13H,5-6H2,(H,14,15)
- InChIKey: DSQUICLKDWMVPB-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C2=CC=CC3=C2C=CN3)CC1)=O
計算された属性
- せいみつぶんしりょう: 201.078978594g/mol
- どういたいしつりょう: 201.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1832043-0.25g |
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid |
1314788-06-1 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1832043-10.0g |
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid |
1314788-06-1 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1832043-0.1g |
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid |
1314788-06-1 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1832043-5.0g |
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid |
1314788-06-1 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1832043-1g |
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid |
1314788-06-1 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1832043-0.5g |
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid |
1314788-06-1 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1832043-0.05g |
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid |
1314788-06-1 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1832043-1.0g |
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid |
1314788-06-1 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1832043-2.5g |
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid |
1314788-06-1 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1832043-10g |
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid |
1314788-06-1 | 10g |
$4236.0 | 2023-09-19 |
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid 関連文献
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acidに関する追加情報
Introduction to 1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid (CAS No. 1314788-06-1)
1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1314788-06-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclopropane ring fused with an indole moiety, has garnered attention due to its unique structural properties and potential biological activities. The cyclopropane unit, known for its strained three-membered ring, often enhances the metabolic stability and binding affinity of drug candidates, while the indole scaffold is a privileged structure frequently encountered in bioactive molecules, particularly in the development of therapeutic agents targeting neurological and inflammatory disorders.
The structural combination of the indol-4-yl group and the cyclopropane carboxylic acid moiety in 1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid positions it as a promising candidate for further exploration in drug discovery. Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how this compound interacts with biological targets. The indole ring, characterized by its rich hydrogen bonding capabilities and aromaticity, can engage with various protein receptors, while the cyclopropane ring introduces conformational constraints that may improve pharmacokinetic profiles.
Recent studies have highlighted the potential of indole derivatives as modulators of enzyme activity and receptor binding. For instance, modifications of the indole core have been shown to influence the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation pathways. The incorporation of a cyclopropane ring into these derivatives has been observed to enhance binding affinity and selectivity, making them more effective in modulating biological processes. 1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid is no exception, and its unique structure suggests that it may exhibit dual functionality—interacting with both enzymatic targets and membrane-bound receptors.
In the context of medicinal chemistry, the synthesis of 1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid has been optimized through various methodologies to ensure high yield and purity. Advances in transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient construction of complex indole-based scaffolds. Additionally, computational techniques have been employed to predict optimal synthetic routes, minimizing side reactions and improving overall efficiency. These developments have made it feasible to produce sufficient quantities of this compound for preclinical testing.
The biological evaluation of 1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid has revealed intriguing properties that warrant further investigation. Preliminary in vitro studies suggest that this compound may possess anti-inflammatory effects by modulating key signaling pathways involved in immune responses. The ability of the indole moiety to interact with aromatic hydrocarbon receptors (AhR) has been particularly noted, as AhR activation is associated with anti-inflammatory and immunomodulatory outcomes. Moreover, the cyclopropane ring may contribute to enhanced bioavailability by improving metabolic stability against cytochrome P450-mediated degradation.
Exploration into the pharmacological profile of 1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid has also extended to its potential applications in central nervous system (CNS) disorders. Indole derivatives are well-documented for their role in modulating neurotransmitter systems, particularly serotonin pathways, which are implicated in conditions such as depression and anxiety. The structural features of this compound suggest that it may interact with serotonin receptors (e.g., 5-HT1A) or other CNS targets relevant to neurodegenerative diseases. Preliminary data indicate that it may exhibit neuroprotective effects by reducing oxidative stress and inhibiting inflammatory responses within neural tissues.
From a chemical biology perspective, 1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid serves as a valuable scaffold for structure-based drug design. Its unique combination of functional groups allows for diverse derivatization strategies, enabling chemists to fine-tune its biological activity. For example, modifications at the carboxylic acid position can introduce solubility enhancements or alter receptor binding affinities. Similarly, variations around the indole ring can fine-tune interactions with specific biological targets. Such flexibility makes this compound an attractive platform for developing novel therapeutics.
The synthesis and characterization of 1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid also contribute to our broader understanding of heterocyclic chemistry. Heterocycles are essential components of many biologically active molecules, and studying their structural motifs provides insights into their role in drug action. The cyclopropane unit, despite its simplicity, introduces unique electronic properties that can influence molecular interactions—a feature that is often underappreciated but critically important in medicinal chemistry.
In conclusion, 1-( 1H-indol - 4 - yl ) cyclopropane - 1 - carboxylic acid ( CAS No . 1314788 - 06 - 1 ) represents a compelling candidate for further pharmaceutical investigation . Its distinctive structure , combining an indole moiety with a cyclopropane ring , positions it as a versatile scaffold with potential applications across multiple therapeutic areas . Ongoing research aims to elucidate its full pharmacological profile and explore its potential as a lead compound for novel drug development . As our understanding of molecular interactions continues to evolve , compounds like 1314788 - 06 - 1 will undoubtedly play a crucial role in advancing therapeutic strategies .
1314788-06-1 (1-(1H-indol-4-yl)cyclopropane-1-carboxylic acid) 関連製品
- 1805979-91-2(2-(Chloromethyl)-3-cyano-5-(difluoromethyl)pyridine-6-methanol)
- 1017418-54-0(3-(2-Methoxyphenyl)Morpholine)
- 118-03-6(7-Aminonaphthalene-1,3,6-trisulfonic acid)
- 2171300-69-7(2-cyclohexyl-2-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid)
- 2305253-55-6(5-Methoxypiperidin-3-ol;hydrochloride)
- 512809-88-0(4-(4-bromo-1H-pyrazol-1-yl)methylbenzohydrazide)
- 1092279-01-0(4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethanamine)
- 53546-75-1(2-(2,3,4,5,6-pentamethylphenyl)acetic acid)
- 1804076-58-1(3-(4-Bromo-3-(trifluoromethylthio)phenyl)propanoic acid)
- 1784031-69-1(O-(4-methoxy-3,5-dimethylphenyl)methylhydroxylamine)




